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Compound of Interest

Compound Name: CC-885

Cat. No.: B15603499 Get Quote

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy and mechanism of action

of two cereblon (CRBN) E3 ligase modulators, CC-885 and pomalidomide, in the context of

Acute Myeloid Leukemia (AML). The information is intended for researchers, scientists, and

professionals involved in drug development.

Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid

growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in

treatment, there remains a significant need for novel therapeutic strategies, particularly for

patients with relapsed or refractory disease. Cereblon (CRBN), a substrate receptor of the

CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, has emerged as a

promising therapeutic target. Small molecule modulators of CRBN, such as CC-885 and

pomalidomide, can induce the degradation of specific target proteins (neosubstrates), leading

to anti-cancer effects. This guide compares the efficacy, mechanism of action, and available

data for CC-885 and pomalidomide in AML.

Mechanism of Action
Both CC-885 and pomalidomide function by binding to CRBN and altering its substrate

specificity, leading to the ubiquitination and subsequent proteasomal degradation of

neosubstrates. However, they target different primary proteins in AML.
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CC-885 primarily targets the translation termination factor GSPT1 for degradation.[1][2] The

degradation of GSPT1 is a novel mechanism for inducing cell death in leukemia.[1] CC-885
has also been shown to induce the degradation of BNIP3L, a protein involved in mitophagy,

which may contribute to its anti-leukemic activity by increasing sensitivity to mitochondria-

targeting drugs.[3][4]

Pomalidomide, a third-generation immunomodulatory drug (IMiD), primarily targets the

lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[5][6] The

degradation of these factors has immunomodulatory effects, including T-cell co-stimulation and

anti-proliferative effects in hematological malignancies.[6]
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Caption: Mechanism of action of CC-885 and Pomalidomide.

Preclinical Efficacy in AML
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CC-885 has demonstrated more potent in vitro anti-proliferative activity in AML cell lines

compared to pomalidomide.

Compound Cell Line Assay Type IC50 Citation

CC-885 THP1 Cell Viability ~50 nM

MDSL Cell Viability ~5 nM

Various AML cell

lines
Cell Proliferation 10 nM - 1 µM [7][8]

Pomalidomide
Various AML cell

lines
Cell Proliferation >10 µM [7][8]

Clinical Data in AML
To date, the clinical development of CC-885 has been hindered by off-target toxicities.[9] A

more selective GSPT1 degrader, CC-90009 (eragidomide), is currently in a Phase 1 clinical trial

for relapsed or refractory AML (NCT02848001).[9][10]

Pomalidomide has been evaluated in a Phase I clinical trial for newly diagnosed AML and high-

risk myelodysplastic syndromes (MDS).

Clinical Trial ID Phase
Treatment
Regimen

Key Findings Citation

NCT01655337 I

Pomalidomide

with induction

chemotherapy

MTD: 4 mg for

21 days. Overall

CR/CRi rate:

75% (77% in

AML patients).

Significant

decrease in

Aiolos

expression in T

cells.

[5][11]
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Experimental Protocols
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of CC-885 and pomalidomide

on AML cells.

Protocol (MTT/CellTiter-Glo):

Cell Seeding: AML cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per

well in complete culture medium.[7][12]

Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g.,

CC-885: 10 nM - 1 µM; pomalidomide: >10 µM) or DMSO as a vehicle control.[7][12]

Incubation: Plates are incubated for 48 to 96 hours at 37°C in a humidified 5% CO2

atmosphere.[7]

Viability Assessment:

MTT Assay: MTT solution is added to each well and incubated for 4 hours. The formazan

crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm.[12][13]

CellTiter-Glo (CTG) Assay: CTG reagent is added to each well, and luminescence is

measured to determine the level of ATP, which correlates with the number of viable cells.

[7]

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and

IC50 values are determined.[12]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in AML cells following treatment.

Protocol:

Cell Treatment: AML cells are treated with the desired concentrations of the test compound

for a specified duration (e.g., 24-48 hours).[13][14]
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Cell Harvesting and Washing: Cells are collected by centrifugation and washed twice with

cold phosphate-buffered saline (PBS).[12][14]

Staining: Cells are resuspended in Annexin V binding buffer, and then Annexin V-FITC and

Propidium Iodide (PI) are added. The mixture is incubated in the dark at room temperature

for 15 minutes.[14][15]

Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are Annexin

V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and

late apoptotic/necrotic cells are positive for both stains.[14][15]

Western Blot for Protein Degradation
Objective: To confirm the degradation of target proteins (GSPT1, Ikaros, Aiolos) following drug

treatment.

Protocol:

Protein Extraction: After drug treatment, cells are lysed in RIPA buffer containing protease

and phosphatase inhibitors.[14]

Protein Quantification: The protein concentration of the lysates is determined using a BCA

protein assay.[14]

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a PVDF membrane.[14]

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

against the target proteins (e.g., GSPT1, Ikaros, Aiolos) and a loading control (e.g., β-actin).

[1][14]

Detection: The membrane is incubated with an appropriate HRP-conjugated secondary

antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.[1][14]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Inducing_Apoptosis_in_Primary_AML_Patient_Samples_with_a_Novel_Therapeutic_Agent.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Quantifying_Pomalidomide_C5_Dovitinib_Induced_Apoptosis.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Quantifying_Pomalidomide_C5_Dovitinib_Induced_Apoptosis.pdf
https://pubmed.ncbi.nlm.nih.gov/27430005/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Quantifying_Pomalidomide_C5_Dovitinib_Induced_Apoptosis.pdf
https://pubmed.ncbi.nlm.nih.gov/27430005/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Quantifying_Pomalidomide_C5_Dovitinib_Induced_Apoptosis.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Quantifying_Pomalidomide_C5_Dovitinib_Induced_Apoptosis.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Quantifying_Pomalidomide_C5_Dovitinib_Induced_Apoptosis.pdf
https://www.jci.org/articles/view/153514
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Quantifying_Pomalidomide_C5_Dovitinib_Induced_Apoptosis.pdf
https://www.jci.org/articles/view/153514
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Quantifying_Pomalidomide_C5_Dovitinib_Induced_Apoptosis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow

Start:
AML Cell Culture

Drug Treatment
(CC-885 or Pomalidomide)

Cell Viability Assay
(MTT / CTG)

Apoptosis Assay
(Annexin V / PI)

Western Blot
(Protein Degradation)

Data Analysis
(IC50, % Apoptosis, Protein Levels)

End:
Comparative Efficacy

Click to download full resolution via product page

Caption: A typical experimental workflow for comparing the in vitro efficacy of novel
compounds in AML.

Summary and Future Directions
CC-885 demonstrates superior preclinical potency against AML cell lines compared to

pomalidomide, primarily through the degradation of GSPT1. However, its clinical development

has been challenging due to off-target toxicities. Pomalidomide, while less potent in vitro

against AML cell lines, has shown clinical activity in AML patients, likely through its

immunomodulatory effects mediated by the degradation of Ikaros and Aiolos.
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The development of more selective GSPT1 degraders, such as eragidomide (CC-90009), may

offer a more favorable therapeutic window for targeting this pathway in AML. Further research

is warranted to explore the full potential of these CRBN modulators, both as monotherapies

and in combination with other anti-leukemic agents. The distinct mechanisms of action of

GSPT1 degraders and IMiDs like pomalidomide suggest that they may be effective in different

subsets of AML patients or in combination regimens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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